Plumieride

Übersicht

Beschreibung

Plumieride is a naturally occurring iridoid glycoside found in various species of the Plumeria plant, particularly Plumeria obtusa and Plumeria bicolor. It is known for its diverse pharmacological properties, including antifungal, anti-inflammatory, and antioxidant activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Plumieride can be extracted from natural sources such as the leaves of Plumeria obtusa and the bark of Plumeria bicolor. One efficient method involves microwave-assisted extraction using ethanol and ethyl acetate as solvents. This method optimizes the extraction process by varying time, power, and temperature parameters, achieving a high yield of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant materials using solvents like ethanol. The process may include steps such as maceration, filtration, and purification using high-performance liquid chromatography to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Acetylation Reactions

Plumieride undergoes acetylation to form acetylated derivatives, enhancing stability and modifying solubility.

Procedure :

-

This compound (1.34 g) was dissolved in acetic anhydride (7 mL) and pyridine (7 mL), heated on a steam bath for 3 hours.

-

The product crystallized as colorless plates (870 mg, 65% yield) with five acetyl groups confirmed by -NMR ( 1.93, 2.00, 2.03, 2.08, 2.10) .

Table 1: Acetylation of this compound

| Reagent | Conditions | Product | Yield | Key Spectral Data (-NMR) |

|---|---|---|---|---|

| Acetic anhydride | Steam bath, 3h | This compound acetate | 65% | 5 acetyl peaks ( 1.93–2.10) |

Benzoylation Reactions

Benzoylation introduces aromatic ester groups, altering biological activity and lipophilicity.

Procedure :

-

This compound (100 mg) reacted with benzoyl chloride (0.3 mL) in dry pyridine (2 mL) for 18 hours.

-

The fully benzoylated product (190 mg) formed a colorless solid foam, confirmed by IR (C=O stretch at 1720 cm) .

Table 2: Benzoylation of this compound

| Reagent | Conditions | Product | Yield | Key Spectral Data (IR) |

|---|---|---|---|---|

| Benzoyl chloride | Room temperature | This compound benzoate | 190%* | C=O stretch at 1720 cm |

*Yield reflects mass increase due to benzoyl group incorporation.

Esterification with Coumaric Acid

This compound coumarate, a natural derivative, forms via esterification of this compound’s hydroxyl group with p-coumaric acid.

Isolation :

Synthetic Pathway :

-

Coumaric acid reacts with this compound’s hydroxyl group under acidic or enzymatic conditions, forming ester bonds .

Table 3: Key Features of this compound Coumarate

| Property | Data | Source |

|---|---|---|

| UV absorbance | 319 nm | |

| Isomer ratio | trans (major), cis (minor) | |

| MS fragmentation | Base peak at m/z 164 (loss of coumaric acid) |

Glycosylation of this compound Coumarate

This compound coumarate glycoside incorporates a glucosyl group, confirmed by UV stability under basic conditions .

Characterization :

-

-NMR shows absence of phenolic hydroxyl ( 7.57) and presence of glucosyl protons ( 3.0–5.5) .

-

Acetylation yields peracetylated derivatives with enhanced spectral resolution .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Plumieride has demonstrated significant anti-inflammatory properties. In a study involving mice with dextran sulfate sodium (DSS)-induced colitis, this compound significantly reduced disease activity and improved colon health by decreasing markers of inflammation such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . This suggests potential therapeutic applications for inflammatory bowel diseases like ulcerative colitis.

Key Findings:

- Reduced inflammatory markers in DSS-induced colitis models.

- Potential treatment for rheumatoid arthritis and other inflammatory conditions.

Antifungal Activity

Research has shown that this compound exhibits antifungal properties against Candida albicans. It interferes with virulence factors and modulates immune responses, making it a candidate for developing new antifungal agents against resistant fungal strains . In experimental models, this compound effectively reduced fungal load in infected tissues.

Key Findings:

- Effective against Candida albicans in animal models.

- Potential for use in treating superficial candidiasis.

Immunomodulatory Properties

This compound has been studied for its immunostimulatory activity. In experiments with immunosuppressed mice, it was found to restore cell-mediated and humoral immune responses by enhancing the release of Th-1 cytokines such as TNF-α and interferon-gamma (IFN-γ) . This positions this compound as a potential adjuvant in treating immune suppression associated with various diseases.

Key Findings:

- Augments Th-1 immune response.

- Potential use as an immunostimulatory adjuvant.

Antioxidant Potential

The antioxidant properties of this compound have been investigated in models of oxidative stress. In studies involving carbon tetrachloride (CCl)-induced liver damage in rats, this compound significantly restored liver function markers and exhibited protective effects against oxidative damage . Its ability to enhance antioxidant enzyme activity positions it as a natural antioxidant agent.

Key Findings:

- Restores liver function in CCl-intoxicated rats.

- Exhibits significant antioxidant activity compared to standard drugs like silymarin.

Extraction and Purification Methods

This compound can be extracted from plant sources using various methods. A common approach involves solvent extraction where powdered plant material is treated with methanol at room temperature, followed by filtration and evaporation to obtain a concentrated extract. Further purification can be achieved using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Case Studies

Wirkmechanismus

Plumieride exerts its effects through various molecular targets and pathways:

Antifungal Activity: This compound interferes with the expression of virulence factors in Candida albicans, reducing its ability to cause infections.

Anti-inflammatory Activity: The compound modulates the expression of proinflammatory cytokines and inflammatory markers, thereby reducing inflammation.

Antioxidant Activity: This compound enhances the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Plumieride is unique among iridoid glycosides due to its diverse pharmacological properties. Similar compounds include:

Isoplumericin: Another iridoid glycoside found in Plumeria species, known for its anti-inflammatory properties.

1α-Plumieride: A structural isomer of this compound with similar biological activities.

3-O’-Methyl Plumeride: A methylated derivative of this compound with enhanced pharmacological properties.

This compound stands out due to its broad spectrum of activities, making it a versatile compound for various scientific and industrial applications.

Biologische Aktivität

Plumieride is an iridoid compound primarily isolated from the leaves of Plumeria obtusa and Plumeria bicolor. This article explores its biological activities, particularly its antifungal, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Antifungal Activity

Recent studies have highlighted the potent antifungal effects of this compound against Candida albicans, a common pathogen responsible for superficial fungal infections. In a controlled study involving BALB/c mice, this compound demonstrated superior antifungal activity compared to fluconazole, indicated by a wider zone of inhibition and lower minimum inhibitory concentration (MIC) values. The study involved the following experimental groups:

| Group | Treatment | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| I | Control | - | No infection |

| II | Infected | - | Severe dermatitis |

| III | Fluconazole | 50 | Moderate improvement |

| IV | This compound | 25 | Significant improvement |

| V | This compound | 50 | Maximum improvement |

The treatment with this compound significantly reduced the expression of virulence genes (ALS1, Plb1, and Hyr1) in C. albicans, along with pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential as a therapeutic agent for fungal infections .

Anti-inflammatory Properties

This compound also exhibits notable anti-inflammatory effects. In the same study involving C. albicans-infected mice, treatment with this compound resulted in a marked reduction in inflammatory markers. The modulation of inflammatory responses was assessed through qRT-PCR analysis of skin samples post-treatment. Key findings include:

- Reduction in iNOS expression : Indicative of decreased nitric oxide production.

- Downregulation of TNF-α and IL-1β : Suggesting a dampening of the inflammatory response.

These results underscore this compound's potential as an anti-inflammatory agent, particularly in conditions exacerbated by fungal infections .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using a carbon tetrachloride (CCl4)-induced liver damage model in rats. The study assessed various biochemical parameters to evaluate liver function and oxidative stress markers:

| Parameter | Control (Normal) | CCl4 Treated | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |

|---|---|---|---|---|---|

| AST | Normal | High | Reduced | Reduced | Normal |

| ALT | Normal | High | Reduced | Reduced | Normal |

| Total Protein | Normal | Low | Elevated | Elevated | Normal |

| Lipid Peroxidation (LPO) | Low | High | Reduced | Reduced | Normal |

The administration of this compound led to significant restoration of liver function markers towards normal levels, demonstrating its efficacy as a natural antioxidant . Histological examinations further corroborated these findings, showing improved liver architecture upon treatment with this compound compared to controls.

Case Studies and Research Findings

- Antifungal Efficacy : A study conducted on mice infected with C. albicans showed that this compound not only inhibited fungal growth but also alleviated associated dermatitis effectively .

- Oxidative Stress Mitigation : In another investigation focusing on liver protection, this compound was shown to counteract oxidative stress induced by CCl4, restoring enzymatic activity and reducing lipid peroxidation .

- Molecular Mechanisms : Molecular docking studies indicated that this compound has a high binding affinity for key enzymes involved in inflammation and oxidative stress pathways, suggesting mechanisms through which it exerts its biological effects .

Eigenschaften

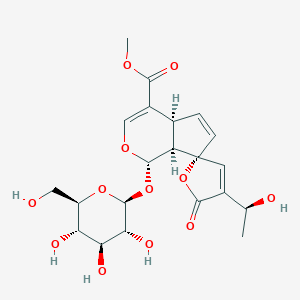

IUPAC Name |

methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPMSFXOYJXDNJ-IRFSQMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199109 | |

| Record name | Plumieride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-89-7 | |

| Record name | Plumieride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plumieride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plumieride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLUMIERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A048XW8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.